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Compound of Interest

Compound Name: 3,6-Dimethyl-3-heptanol

Cat. No.: B126133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
3,6-Dimethyl-3-heptanol (CAS No: 1573-28-0), a tertiary alcohol with applications in various
chemical syntheses. The following sections detail its mass spectrometry, 13C-NMR, and *H-
NMR data, along with the experimental protocols typically employed for such analyses. This
guide is intended to assist researchers in the structural elucidation and characterization of this
compound.

Molecular and Spectroscopic Overview

3,6-Dimethyl-3-heptanol is a nine-carbon alcohol with the molecular formula CoH200 and a
molecular weight of 144.25 g/mol .[1][2][3] Spectroscopic analysis is crucial for confirming its
structure, and the key techniques for this are Mass Spectrometry (MS), Carbon-13 Nuclear
Magnetic Resonance (*3C-NMR), and Proton Nuclear Magnetic Resonance (*H-NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which is essential for determining the molecular weight and deducing the
structure.

Table 1. Mass Spectrometry Data for 3,6-Dimethyl-3-heptanol
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Parameter Value Source

Molecular Formula CoH200 NIST WebBook[1][2][3]
Molecular Weight 144.2545 NIST WebBook[1][2][3]
lonization Method Electron lonization (EI) NIST WebBook

] 73 (Top Peak), 55 (2nd
Major Fragments (m/z) ] ) PubChem[4]
Highest), 43 (3rd Highest)

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The mass spectrum of 3,6-Dimethyl-3-heptanol is typically obtained using a Gas
Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation: A dilute solution of 3,6-Dimethyl-3-heptanol is prepared in a volatile
organic solvent such as dichloromethane or methanol.

o Gas Chromatography: The sample is injected into a gas chromatograph equipped with a
capillary column (e.g., a non-polar column). The oven temperature is programmed to
increase gradually to ensure the separation of the compound from any impurities.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. Electron lonization (EIl) is a common method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. Both 133C-NMR and *H-NMR are essential for the complete structural assignment of
3,6-Dimethyl-3-heptanol.

B3C-NMR Spectroscopy

13C-NMR spectroscopy provides information about the different carbon environments in the

molecule.

Table 2: 3C-NMR Data for 3,6-Dimethyl-3-heptanol

Data Availability Source

13C-NMR spectra are available. John Wiley & Sons, Inc. (SpectraBase)[4]

Specific chemical shift data is not publicly

available.

'H-NMR Spectroscopy

1H-NMR spectroscopy provides information about the different proton environments and their

neighboring protons.

Table 3: H-NMR Data for 3,6-Dimethyl-3-heptanol

Data Availability Source

1H-NMR spectrum is available. John Wiley & Sons, Inc. (SpectraBase)[4]

Specific chemical shift, multiplicity, and coupling

constant data are not publicly available.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring *H and 3C NMR spectra.

o Sample Preparation: A small amount of the purified 3,6-Dimethyl-3-heptanol is dissolved in
a deuterated solvent (e.g., chloroform-d, CDCI3) in an NMR tube. A small amount of a
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reference standard, such as tetramethylsilane (TMS), is often added to calibrate the
chemical shift scale to O ppm.

e Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.

o Data Acquisition for tH-NMR: A standard one-dimensional proton NMR experiment is
performed. This involves applying a radiofrequency pulse and recording the resulting free
induction decay (FID).

» Data Acquisition for 13C-NMR: A one-dimensional carbon NMR experiment is performed.
Proton decoupling is typically used to simplify the spectrum by removing the splitting of
carbon signals by attached protons, resulting in a spectrum with a single peak for each
unique carbon atom.

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline-corrected, and the chemical shifts of the peaks are
referenced to TMS.

Structural Confirmation Workflow

The combined spectroscopic data from MS, 13C-NMR, and *H-NMR are used to confirm the
structure of 3,6-Dimethyl-3-heptanol. The logical workflow for this process is illustrated in the
following diagram.

Mass Spectrometry 1H-NMR Spectroscopy 13C-NMR Spectroscopy

Provides Molecular Weight Determines Proton Identifies Unique
and Fragmentation Pattern Environments and Connectivity / Carbon Environments

Structural Confirmation of
3,6-Dimethyl-3-heptanol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dimethyl-3-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126133#spectroscopic-data-of-3-6-dimethyl-3-
heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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